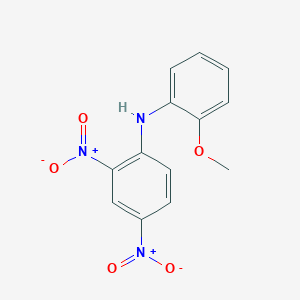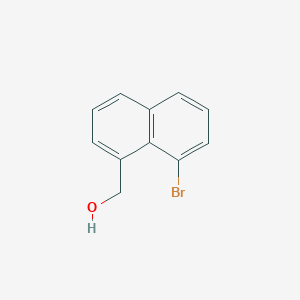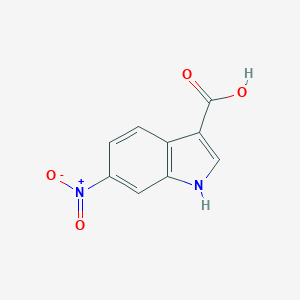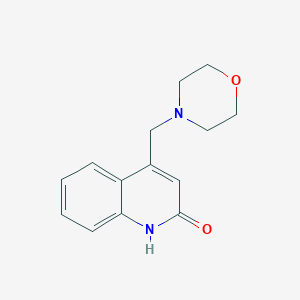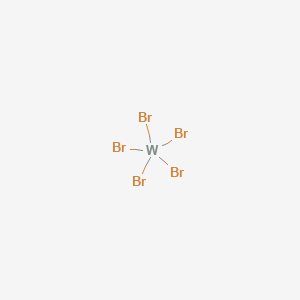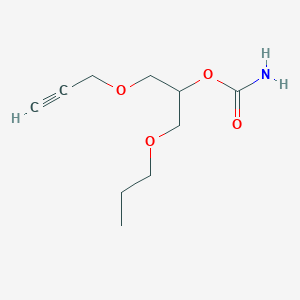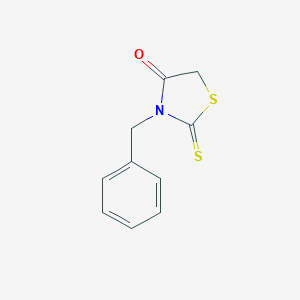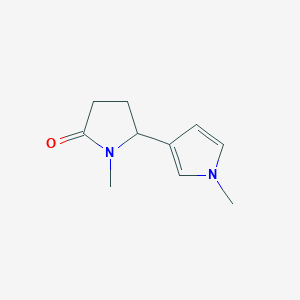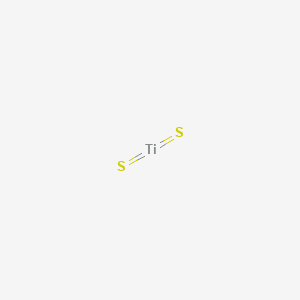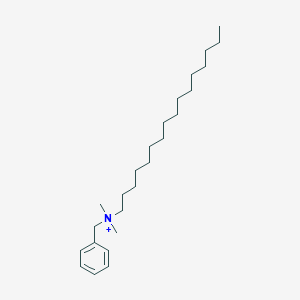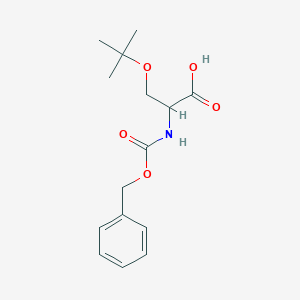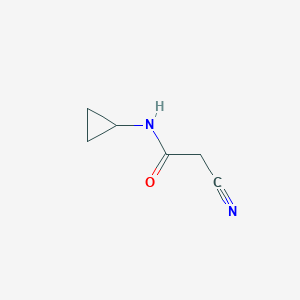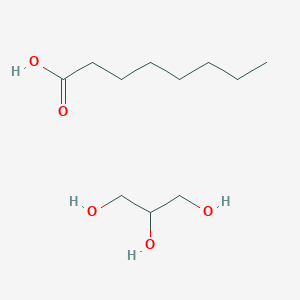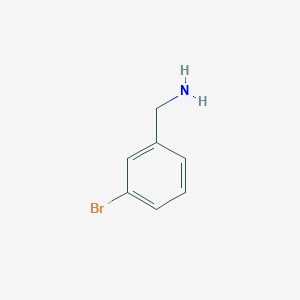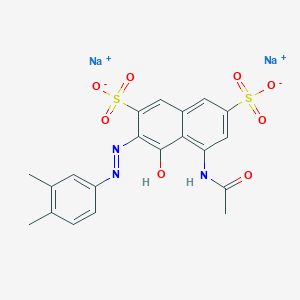
Disodium 5-(acetylamino)-3-((dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 5-(acetylamino)-3-((dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate, also known as Acid Orange 7 (AO7), is a synthetic azo dye that is widely used in various industries, including textile, paper, and food. AO7 is classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) due to its potential to cause cancer in humans.
Wirkmechanismus
AO7 is metabolized in the liver to form a reactive metabolite that can bind to DNA and proteins, leading to DNA damage and oxidative stress. AO7 can also induce the formation of reactive oxygen species (ROS) and activate the nuclear factor kappa B (NF-κB) signaling pathway, which can lead to inflammation and cell proliferation.
Biochemische Und Physiologische Effekte
AO7 has been shown to have various biochemical and physiological effects, including genotoxicity, mutagenicity, carcinogenicity, and reproductive toxicity. AO7 has also been shown to induce oxidative stress, inflammation, and cell proliferation in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
AO7 is a widely used model compound due to its stability, water solubility, and persistence in the environment. However, AO7 has some limitations in lab experiments, including its potential to interfere with other assays, its toxicity to cells and animals, and its potential to cause false-positive results.
Zukünftige Richtungen
Future research on AO7 should focus on developing more sensitive and specific assays to detect AO7 in environmental and biological samples. Future studies should also investigate the mechanisms of AO7-induced genotoxicity, mutagenicity, and carcinogenicity in more detail. Additionally, future research should focus on developing safer and more sustainable alternatives to AO7 in various industries.
Synthesemethoden
AO7 is synthesized by the diazotization of 4-amino-2-hydroxytoluene-5-sulfonic acid and coupling with N,N-dimethylaniline followed by acetylation. The final product is a disodium salt of AO7, which is water-soluble and stable.
Wissenschaftliche Forschungsanwendungen
AO7 is commonly used as a model compound in various scientific research fields, including environmental science, analytical chemistry, and toxicology. AO7 is often used as a marker for wastewater contamination due to its persistence in the environment and resistance to degradation. In analytical chemistry, AO7 is used as a standard to calibrate spectrophotometers and HPLC instruments. In toxicology, AO7 is used as a model compound to study the toxicity and carcinogenicity of azo dyes.
Eigenschaften
CAS-Nummer |
12167-45-2 |
|---|---|
Produktname |
Disodium 5-(acetylamino)-3-((dimethylphenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate |
Molekularformel |
C20H17N3Na2O8S2 |
Molekulargewicht |
537.5 g/mol |
IUPAC-Name |
disodium;5-acetamido-3-[(3,4-dimethylphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H19N3O8S2.2Na/c1-10-4-5-14(6-11(10)2)22-23-19-17(33(29,30)31)8-13-7-15(32(26,27)28)9-16(21-12(3)24)18(13)20(19)25;;/h4-9,25H,1-3H3,(H,21,24)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
InChI-Schlüssel |
IKDBCBTZCFSJJH-UHFFFAOYSA-L |
SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)C.[Na+].[Na+] |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)C.[Na+].[Na+] |
Andere CAS-Nummern |
12167-45-2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



